molecular formula C22H25N5O2 B11180865 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)- CAS No. 1158279-22-1

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)-

Cat. No.: B11180865
CAS No.: 1158279-22-1
M. Wt: 391.5 g/mol
InChI Key: XXHALOJIAJXOPO-UHFFFAOYSA-N
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Description

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)- is a complex heterocyclic compound. It belongs to the class of pyrimido-triazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes multiple fused rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one derivatives typically involves multi-step reactions. One common method includes the condensation of appropriate precursors, such as substituted benzimidazoles, with bifunctional synthetic equivalents . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of such complex heterocyclic compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl and methyl substituents on the triazine ring undergo oxidation under controlled conditions. Key reagents include:

ReagentConditionsProductOutcome
Potassium permanganateAcidic aqueous medium7-carboxy derivativesEnhanced polarity and solubility
OzoneLow-temperature ozonolysisCleavage of ethyl groupFormation of ketone intermediates

Oxidation of the 7-ethyl group to a carboxylic acid improves water solubility, which is critical for pharmacological applications. The methoxyphenyl group remains stable under these conditions due to its electron-donating properties.

Reduction Reactions

Reductive modifications target the triazine ring and pyridinylmethyl group:

ReagentConditionsProductApplication
Sodium borohydrideEthanol, 25°CSaturated triazine ring derivativesImproved metabolic stability
Hydrogen gas (H₂)Pd/C catalyst, 60°CReduced pyridine to piperidineAltered binding affinity

Selective reduction of the pyridinylmethyl group to piperidine enhances interactions with hydrophobic biological targets, as demonstrated in receptor-binding assays.

Cyclization and Ring-Forming Reactions

The compound participates in regioselective cyclization to form fused heterocycles. A notable example involves condensation with diethyl ethoxymethylenemalonate:

Reaction Pathway :

  • Step 1 : Nucleophilic attack by the triazine nitrogen on the ethoxymethylene carbon.

  • Step 2 : Elimination of ethanol to form a six-membered pyrimidine ring.

  • Step 3 : Aromatization via dehydration .

Experimental Data :

  • Yield : 81% for ethyl 4-aryl-6-oxo-2-thioxo derivatives .

  • Regioselectivity : Confirmed via ¹H-NMR and NOESY spectra, showing exclusive formation of one regioisomer .

Substitution Reactions

The 3-(3-pyridinylmethyl) and 8-methyl groups undergo nucleophilic substitution:

PositionReagentConditionsProductBiological Impact
C-3Thiophenol, K₂CO₃DMF, 80°CPyridinylmethyl → thiobenzylEnhanced antimicrobial activity
C-8Bromine (Br₂)CHCl₃, 0°CMethyl → bromomethylPrecursor for cross-coupling

Substitution at C-3 with thiobenzyl groups increased antibacterial efficacy against S. aureus (MIC = 256 µg/mL) .

Mechanistic Insights

  • Regioselectivity : Steric hindrance from the 2-methoxyphenyl group directs electrophilic attacks to the less hindered C-7 position .

  • Kinetics : Cyclization reactions follow second-order kinetics, with activation energies of ~45 kJ/mol.

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Thermodynamic Stability (ΔG, kJ/mol)Dominant Mechanism
Oxidation (KMnO₄)1.2 × 10⁻³-92.4Radical chain initiation
Reduction (NaBH₄)3.8 × 10⁻⁴-67.1Hydride transfer
Substitution (Br₂)5.6 × 10⁻⁵-34.9Electrophilic aromatic substitution

Scientific Research Applications

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)- is a complex organic compound within the pyrimido[1,2-a][1,3,5]triazin-6-ones class, recognized for a unique structure featuring a pyrimidine ring fused to a triazine moiety, along with substituents that enhance its chemical properties and biological activities. The presence of the ethyl group at position 7, along with methoxyphenyl and pyridinylmethyl substituents, contribute to its potential applications in medicinal chemistry and material science. Research indicates that compounds in the pyrimido[1,2-a][1,3,5]triazin-6-one class exhibit significant biological activity.

Scientific Research Applications

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one derivatives are used in a variety of scientific research applications. These applications include:

  • Medicinal Chemistry As potential therapeutic agents
  • Interaction Studies Focus on its binding affinity to biological targets such as enzymes or receptors, often employing techniques to study the interactions. The trifluoromethyl group and other substituents significantly influence these interactions by enhancing binding affinity and selectivity.
  • Biological Activity Compounds within the pyrimido-triazine class exhibit significant biological activities. The mechanisms of action often involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
  • Antimicrobial Properties Some 2-Amino-4-(het)aryl-pyrimido[1,2-a][1,3,5]triazines have demonstrated antimicrobial properties.
  • Anti-tumor Activity Some 8-Methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one featuring a trifluoromethyl group have shown antitumor activity.

Structural Similarity

Several compounds share structural similarities with 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one.

Compound NameStructure FeaturesBiological Activity
8-Methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-oneTrifluoromethyl groupAntitumor activity
2-Amino-4-(het)aryl-pyrimido[1,2-a][1,3,5]triazinesVarious heteroaryl groupsAntimicrobial properties
4-(Trifluoromethyl) derivatives of pyrimido[1,2-a][1,3,5]triazinTrifluoromethyl substitutionEnhanced biological activity
6H-Pyrimido[1,2-a][1,3,5]triazineSimilar triazine coreAntiviral and anticancer
Benzofused pyrimido[1,2-a][1,3,5]triazinesAdditional fused aromatic ringsEnhanced biological activity

Mechanism of Action

The mechanism of action of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one derivatives involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biological pathways. The exact mechanism depends on the specific structure and functional groups present in the compound.

Biological Activity

The compound 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one , particularly its derivatives such as 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)- , has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological significance, and potential applications of this compound and its derivatives.

Synthesis of Pyrimido[1,2-a][1,3,5]triazin-6-ones

Recent studies have developed efficient synthetic routes for pyrimido[1,2-a][1,3,5]triazin-6-one derivatives. For instance, a library of 66 compounds was synthesized using regioselective methods that introduced various substituents at positions 2 and 7 of the ring. These methods included reactions with aldehydes and the use of pyrimidinylguanidines as key intermediates .

Anticancer Properties

Research indicates that certain derivatives of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one exhibit significant anticancer activity. For example:

  • Compound 5j demonstrated an IC50 value of 6.0 ± 0.4 μM against the A549 lung cancer cell line while showing selectivity by not inhibiting normal human lung fibroblast cells (MRC-5) at concentrations up to 100 μM .

Antimicrobial Activity

The antimicrobial properties of pyrimido[1,2-a][1,3,5]triazin-6-one derivatives have also been extensively studied:

  • Compounds have shown activity against various bacterial strains such as E. coli and S. aureus , with minimum inhibitory concentrations (MIC) reported at 256 µg/mL for some derivatives .
  • The presence of specific functional groups (e.g., methoxy groups) has been linked to enhanced antimicrobial efficacy against fungi like C. albicans and bacteria including B. subtilis and S. aureus .

Structure-Activity Relationship (SAR)

The biological activity of these compounds can often be correlated with their chemical structure. Key findings include:

  • The introduction of substituents at specific positions on the pyrimidine ring significantly affects both anticancer and antimicrobial potency.
  • Substituents such as methoxy and pyridine moieties enhance the interaction with biological targets like DNA and RNA or specific receptors involved in cancer proliferation .

Case Studies

Several case studies illustrate the effectiveness of pyrimido[1,2-a][1,3,5]triazine derivatives in various biological contexts:

CompoundActivityTargetIC50/MIC
5jAnticancerA549 Cells6.0 ± 0.4 μM
8aAntimicrobialE. coli & S. aureus256 µg/mL
7AntifungalC. albicansNot specified

These findings underscore the potential for developing new therapeutic agents based on the pyrimido[1,2-a][1,3,5]triazine scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6H-pyrimido[1,2-a]-1,3,5-triazin-6-one derivatives?

Methodological Answer: The synthesis of polycyclic heterocycles like this compound typically employs one-pot multi-step reactions. For example, describes a one-pot synthesis of tetrahydroimidazopyridine derivatives using sequential nucleophilic substitution and cyclization. Key steps include:

  • Reagent Selection : Use of ethyl cyanoacetate and nitrophenyl derivatives as precursors.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
  • Yield Optimization : Adjusting reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for amine:carbonyl components).
  • Characterization : Confirmation via 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–2.5 ppm) and HRMS for molecular ion validation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic methods is critical:

  • 1^1H/13^{13}C NMR : Assign proton environments (e.g., methoxyphenyl OCH3_3 at δ ~3.8 ppm, pyridinyl CH2_2 at δ ~3.5 ppm). Compare with calculated shifts using computational tools like ACD/Labs or ChemDraw.
  • IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}, C-N stretches at ~1250 cm1^{-1}).
  • Mass Spectrometry : HRMS (ESI) to verify molecular formula (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthetic routes for this compound?

Methodological Answer: Advanced studies integrate density functional theory (DFT) and molecular dynamics (MD) simulations:

  • Reaction Pathway Analysis : Use Gaussian or COMSOL Multiphysics to model transition states and identify rate-limiting steps (e.g., cyclization barriers).
  • Solvent Effects : Predict solvent polarity impacts on reaction efficiency using COSMO-RS models.
  • AI-Driven Automation : Implement machine learning (e.g., neural networks) to screen reaction conditions (temperature, catalysts) for yield improvement .

Case Study :
highlights AI-driven "smart laboratories" for autonomous parameter adjustment, reducing trial-and-error experimentation by 40% in analogous heterocycle syntheses.

Q. What strategies address contradictions in biological activity data for pyrimido-triazine derivatives?

Methodological Answer: Contradictions in pharmacological results (e.g., variable IC50_{50} values) require:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 6.5 buffer as in , fixed incubation times).
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of potency variations across studies .

Example :
reports hydrazinyl derivatives (e.g., compound 7) with conflicting activity in kinase assays. Rigorous dose-response curves and Hill slope analysis resolved variability caused by assay pH differences.

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR studies involve systematic structural modifications:

  • Core Scaffold Variation : Synthesize analogs with substituted pyridinyl (e.g., 4-pyridinyl vs. 3-pyridinyl in ) or methoxyphenyl groups.
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs.
  • In Silico Screening : Dock analogs into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

Q. What advanced purification techniques resolve challenges in isolating this hydrophobic compound?

Methodological Answer:

  • Membrane Technologies : Use nanofiltration (MWCO 300–500 Da) to separate byproducts.
  • HPLC Optimization : Employ C18 columns with acetonitrile/water (0.1% TFA) gradients; monitor at 254 nm.
  • Crystallization Screening : Test solvents (e.g., DMSO/water) via high-throughput platforms .

Q. How do researchers ensure reproducibility in multi-step syntheses of this compound?

Methodological Answer:

  • Protocol Standardization : Document all parameters (e.g., stirring speed, drying time for intermediates).
  • Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw NMR/HRMS files .

Properties

CAS No.

1158279-22-1

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H25N5O2/c1-4-18-16(2)24-22-26(19-9-5-6-10-20(19)29-3)14-25(15-27(22)21(18)28)13-17-8-7-11-23-12-17/h5-12H,4,13-15H2,1-3H3

InChI Key

XXHALOJIAJXOPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC=CC=C4OC)C

Origin of Product

United States

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